N-(1H-Indazol-3-yl)cyanamide
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Overview
Description
N-(1H-Indazol-3-yl)cyanamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for N-(1H-Indazol-3-yl)cyanamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Indazol-3-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1H-Indazol-3-yl)carboxamide, while reduction could produce N-(1H-Indazol-3-yl)methanamine.
Scientific Research Applications
N-(1H-Indazol-3-yl)cyanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-Indazol-3-yl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
N-(1H-Indazol-3-yl)carboxamide: A related compound with a carboxamide group instead of a cyanamide group.
Uniqueness
N-(1H-Indazol-3-yl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activities compared to other indazole derivatives .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1H-indazol-3-ylcyanamide |
InChI |
InChI=1S/C8H6N4/c9-5-10-8-6-3-1-2-4-7(6)11-12-8/h1-4H,(H2,10,11,12) |
InChI Key |
HMVRBLZHUSWZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)NC#N |
Origin of Product |
United States |
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